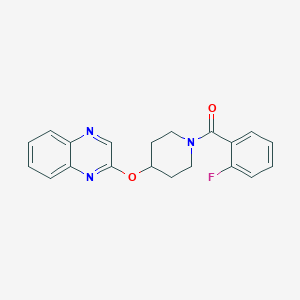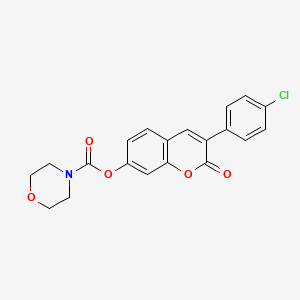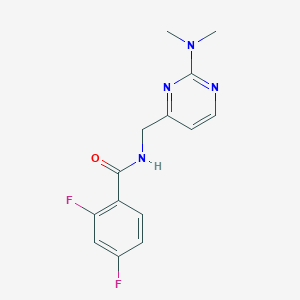
(2,5-Dimethylfuran-3-yl)(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains several functional groups including a furan ring, a piperidine ring, and a pyrrolidine ring. Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Piperidine is a widely used building block and chemical reagent in the synthesis of organic compounds, including pharmaceuticals . Pyrrolidine is a cyclic secondary amine, a member of the class of prolines that is proline in which the carboxy group has been reduced to a methylene group .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. Without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. Detailed structural analysis would require techniques such as NMR spectroscopy, X-ray crystallography, or computational chemistry .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the furan, piperidine, and pyrrolidine rings. Each of these functional groups can undergo a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the nature of its functional groups. These properties could include melting point, boiling point, solubility in various solvents, and reactivity with different chemical reagents .Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Chemical Reactions
Research on compounds related to "(2,5-Dimethylfuran-3-yl)(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)methanone" often focuses on organic synthesis techniques, exploring innovative pathways for creating complex molecules. For instance, studies on bond cleavage reactions in oxygen and nitrogen heterocycles have demonstrated the utility of rhodium phosphine complexes in facilitating C-H activation and N-H insertion products, offering insights into the manipulation of heterocyclic compounds (Jones et al., 1995). Similarly, the synthesis of novel compounds through the reaction of dialkyl 2-butynoate with aniline and formaldehyde revises understanding of product structures, highlighting the complexities of chemical transformations (Srikrishna et al., 2010).
Antimicrobial Activity
Several studies have synthesized new chemical entities to evaluate their antimicrobial properties, showcasing the potential pharmaceutical applications of complex molecules. For example, research on new pyridine derivatives has revealed variable and modest antimicrobial activity against bacteria and fungi, indicating the role of chemical structure in determining bioactivity (Patel et al., 2011).
Structural and Physical Properties
Investigations into the crystal structure and physical properties of related compounds provide valuable information on their potential applications. The thermal, optical, and structural studies of specific derivatives, alongside theoretical calculations, have identified unique characteristics, such as stability in certain temperature ranges and specific crystal packing patterns (Karthik et al., 2021).
Catalytic and Biological Activities
Research also encompasses the exploration of catalytic and biological activities, with studies demonstrating the synthesis of compounds as selective receptor agonists or inhibitors, providing a foundation for further pharmaceutical development. For instance, the synthetic approach to selective CB2 receptor agonists highlights the potential for specific molecular designs in targeting cannabinoid receptors (Luo et al., 2012).
Wirkmechanismus
Mode of Action
The mode of action of this compound is not well understood at this time. It’s possible that the compound interacts with its targets in a way that alters their function, leading to changes in cellular processes. Without specific information on the compound’s targets, it’s difficult to predict its exact mode of action .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Safety and Hazards
Zukünftige Richtungen
The potential applications and future directions for research on this compound would depend on its physical and chemical properties, as well as its reactivity. It could potentially be used in the development of new pharmaceuticals, as a building block in organic synthesis, or as a probe in chemical biology research .
Eigenschaften
IUPAC Name |
(2,5-dimethylfuran-3-yl)-[4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3/c1-12-10-16(13(2)22-12)17(20)18-7-4-14(5-8-18)19-9-6-15(11-19)21-3/h10,14-15H,4-9,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKSJYFOSAJGYIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCC(CC2)N3CCC(C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[4-(3,3,3-Trifluoropropyl)piperazin-1-yl]propanoic acid](/img/structure/B2453738.png)


![2,4-dimethoxy-N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2453741.png)
![2-{[(1-Cyclopropylethyl)amino]methyl}phenol](/img/structure/B2453742.png)

![6-Bromo-1,3,4,4a,5,9b-hexahydrothiopyrano[4,3-b]indole](/img/structure/B2453744.png)
![5-chloro-2-methoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2453746.png)


